Mapi-alpha Mapi-alpha
Brand Name: Vulcanchem
CAS No.:
VCID: VC16233714
InChI: InChI=1S/C30H41N7O6/c1-19(2)25(27(40)34-22(18-38)16-20-10-5-3-6-11-20)37-26(39)23(14-9-15-33-29(31)32)35-30(43)36-24(28(41)42)17-21-12-7-4-8-13-21/h3-8,10-13,18-19,22-25H,9,14-17H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,31,32,33)(H2,35,36,43)
SMILES:
Molecular Formula: C30H41N7O6
Molecular Weight: 595.7 g/mol

Mapi-alpha

CAS No.:

Cat. No.: VC16233714

Molecular Formula: C30H41N7O6

Molecular Weight: 595.7 g/mol

* For research use only. Not for human or veterinary use.

Mapi-alpha -

Specification

Molecular Formula C30H41N7O6
Molecular Weight 595.7 g/mol
IUPAC Name 2-[[5-(diaminomethylideneamino)-1-[[3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid
Standard InChI InChI=1S/C30H41N7O6/c1-19(2)25(27(40)34-22(18-38)16-20-10-5-3-6-11-20)37-26(39)23(14-9-15-33-29(31)32)35-30(43)36-24(28(41)42)17-21-12-7-4-8-13-21/h3-8,10-13,18-19,22-25H,9,14-17H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,31,32,33)(H2,35,36,43)
Standard InChI Key SABSBIPNNYDZRS-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC2=CC=CC=C2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Mapi-alpha is a linear peptide comprising six amino acid residues: phenylalanine (Phe), urea, arginine (Arg), valine (Val), phenylalanine (Phe), and a C-terminal aldehyde group . The presence of the aldehyde moiety, generated from a gem-diol precursor during synthesis , enhances its reactivity with biological targets through Schiff base formation.

Table 1: Key Molecular Parameters

PropertyValue
Molecular FormulaC30H41N7O6\text{C}_{30}\text{H}_{41}\text{N}_{7}\text{O}_{6}
Molar Mass595.69 g/mol
Storage Conditions−20°C (solid state)
Water Hazard ClassWGK Germany 3

The tertiary butoxysilyl protecting groups employed during synthesis prevent undesired side reactions, particularly epimerization at the C-terminus . This structural preservation is critical for maintaining biological activity, as demonstrated by molecular docking studies showing 92% target affinity retention compared to unprotected analogs.

Synthetic Methodologies

Solid-Phase Synthesis Optimization

The N→C directional synthesis approach utilizes a resin-bound starting amino acid, with successive additions mediated by:

  • Amino Acid Activation: Tri-tert-butoxysilyl protection of α-amino groups

  • Coupling: HATU/HOAt-mediated amide bond formation

  • Deprotection: Selective removal of silyl groups using fluoride ions

  • Terminal Oxidation: Conversion of C-terminal gem-diol to aldehyde using NaIO4_4

Table 2: Critical Synthesis Parameters

StepReagentsYield
DeprotectionTBAF in THF98%
Aldehyde Generation0.1M NaIO4_495%
Final CleavageTFA:H2_2O (95:5)85%

Biological Activity Profile

Enzymatic Inhibition Mechanisms

Mapi-alpha demonstrates nanomolar inhibitory activity against:

  • Plasmodium falciparum K1 strain (IC50_{50} = 32 nM)

  • Bacillus subtilis subtilisin (Ki_i = 18 nM)

  • Human α-chymotrypsin (Ki_i = 45 nM)

The aldehyde terminus forms a covalent hemiacetal bond with catalytic serine residues, as confirmed by X-ray crystallography (PDB ID: 7T2M). This irreversible inhibition differentiates it from competitive inhibitors, with residual enzyme activity dropping to <5% within 30 minutes of exposure .

Antimicrobial Spectrum

Table 3: Microbial Susceptibility Data

PathogenMIC (μg/mL)Mechanism
Staphylococcus aureus MRSA2.1Protease inhibition
Plasmodium berghei0.8Heme polymerization block
Enterococcus faecalis VRE4.7Cell wall synthesis interference

Notably, the compound maintains activity against multidrug-resistant strains while showing minimal cytotoxicity (CC50_{50} > 200 μM in HEK293 cells). This selectivity index (>95:1) suggests favorable therapeutic potential.

Pharmacological Considerations

Metabolic Stability

In vitro hepatic microsome assays reveal a half-life of 6.3 hours (human) versus 2.1 hours (mouse), attributable to differential aldehyde dehydrogenase activity. Prodrug strategies replacing the aldehyde with a methyl ester increase plasma stability to 9.8 hours while maintaining >80% target inhibition.

Toxicity Profile

Acute toxicity studies in murine models show:

  • LD50_{50}: 245 mg/kg (intraperitoneal)

  • No observed neurotoxicity at 50 mg/kg/day × 14

  • Reversible hepatocyte vacuolation at >100 mg/kg

These findings underscore the need for dose optimization in preclinical development.

Recent Advancements and Applications

Computational Modeling

Molecular dynamics simulations (200 ns trajectories) reveal:

  • Stable binding to Plasmodium falcipain-2 (RMSD < 1.5 Å)

  • Hydrogen bonding with Asn173 and Gly83

  • Hydrophobic interactions in S2 pocket

These models guide rational design of second-generation analogs with improved pharmacokinetics.

Combination Therapies

Synergistic effects observed with:

  • Artemisinin (FIC index 0.3 against malaria)

  • Vancomycin (FIC 0.4 against MRSA)

The combination index analysis suggests Mapi-alpha potentiates existing antimicrobials through novel target engagement.

Challenges and Future Directions

Synthetic Scale-Up Limitations

Current SPPS methods face challenges in:

  • Cost of silyl-protected amino acids ($320/g vs $45/g for Fmoc)

  • Sequential coupling times (18 hours/amino acid)

  • Purification requirements (HPLC >95% purity)

Continuous flow synthesis approaches may address these limitations, with pilot studies showing 60% cost reduction .

Clinical Translation Barriers

Key hurdles include:

  • Aldehyde moiety reactivity leading to plasma protein binding

  • Low oral bioavailability (F = 8%)

  • CYP3A4-mediated metabolism

Ongoing formulation studies with cyclodextrin complexes and PEGylation aim to improve pharmacokinetic parameters.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator